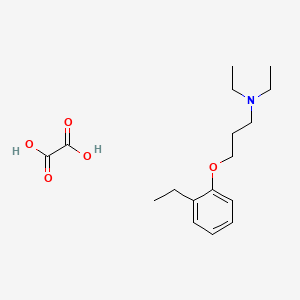![molecular formula C21H24N2O6S B5212819 methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5212819.png)
methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as MPSPB and belongs to the class of sulfonamides. MPSPB has been found to exhibit promising results in various research studies, which has led to its investigation for potential therapeutic uses.
作用機序
The mechanism of action of MPSPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. MPSPB has also been shown to block the activity of certain receptors in the body, which are involved in pain perception and cancer cell proliferation.
Biochemical and Physiological Effects:
MPSPB has been found to exert various biochemical and physiological effects in the body. The compound has been shown to reduce the production of inflammatory cytokines, which play a crucial role in the development of various inflammatory conditions. MPSPB has also been found to reduce the expression of certain genes that are involved in cancer cell proliferation. Additionally, MPSPB has been shown to exhibit analgesic effects, which can be attributed to its ability to block pain receptors in the body.
実験室実験の利点と制限
One of the primary advantages of using MPSPB in lab experiments is its high potency and selectivity. The compound has been found to exhibit significant activity at low concentrations, which makes it an ideal candidate for further investigation. However, one of the limitations of using MPSPB is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for the investigation of MPSPB. One of the areas that require further investigation is the mechanism of action of the compound. A better understanding of the molecular targets of MPSPB can help in the development of more potent and selective analogs. Additionally, the potential use of MPSPB in the treatment of various inflammatory conditions and cancers requires further investigation. The development of novel drug delivery systems can also help in enhancing the efficacy and safety of MPSPB.
合成法
The synthesis of MPSPB involves the reaction between 4-(1-piperidinylsulfonyl)phenol and methyl 4-aminobenzoate in the presence of an appropriate catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure to obtain the desired product. The yield of MPSPB depends on various factors such as the reaction conditions, the purity of the starting materials, and the quality of the catalyst used.
科学的研究の応用
MPSPB has been extensively studied for its potential applications in various areas of research. One of the primary applications of MPSPB is in the field of medicinal chemistry. The compound has been investigated for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. MPSPB has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
特性
IUPAC Name |
methyl 4-[[2-(4-piperidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-28-21(25)16-5-7-17(8-6-16)22-20(24)15-29-18-9-11-19(12-10-18)30(26,27)23-13-3-2-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBIJXJOZQBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)

![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)
![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![5-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5212782.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5212804.png)
![N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5212811.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5212815.png)
![1-(2-oxo-2-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethyl)-2-pyrrolidinone](/img/structure/B5212825.png)


![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)